D-3-Bromocamphor

Description

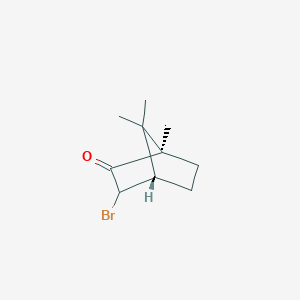

Chemical Identity: D-3-Bromocamphor (CAS 76-29-9), systematically named 3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is a monoterpenoid derivative of camphor. Its molecular formula is C₁₀H₁₅BrO (MW: 231.13 g/mol), featuring a bicyclic structure with a bromine substituent at the C3 position .

Structure

2D Structure

Properties

Molecular Formula |

C10H15BrO |

|---|---|

Molecular Weight |

231.13 g/mol |

IUPAC Name |

(1R,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7?,10+/m1/s1 |

InChI Key |

NJQADTYRAYFBJN-PYZQLQBXSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C(C2=O)Br |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2Br)C)C |

Origin of Product |

United States |

Preparation Methods

Classical Bromination with Elemental Bromine

Traditionally, camphor is brominated using elemental bromine (Br2), which reacts with camphor to yield 3-bromocamphor. However, this method produces hydrobromic acid (HBr) as a byproduct, which poses environmental and safety concerns due to its corrosiveness and waste disposal issues. This method is only 50% atom efficient because half of the bromine ends up as HBr waste.

Green Bromination Using Potassium Bromide and Potassium Bromate

A more environmentally friendly method involves the in situ generation of bromine from potassium bromide (KBr) and potassium bromate (KBrO3) in the presence of an acid, typically sulfuric acid, with acetic acid as the solvent. This method avoids the direct use of elemental bromine and reduces hazardous byproducts.

-

- Camphor is dissolved in glacial acetic acid.

- Concentrated sulfuric acid is added.

- The temperature is raised to 80–85 °C.

- A powdered mixture of KBrO3 and KBr is added gradually over 60 to 90 minutes.

- The reaction is maintained at this temperature for 24 hours.

- After completion (monitored by gas chromatography), the mixture is cooled, filtered, and the product is extracted and purified by column chromatography.

Table 1: Reaction Conditions and Yields for Bromination Using KBr/KBrO3

| Entry | Camphor (mol) | KBr (mol) | KBrO3 (mol) | Acid (mol) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 2.0 | 2.0 | 1.0 | 3.0 | Acetic acid | 80–85 | 24 | Moderate | Poor conversion at RT |

| 2 | 1.0 | 2.5 | 0.5 | 3.0 | Acetic acid | 80–85 | 24 | 86 | Best conversion & yield |

RT = Room Temperature

Bromination Using Oxone® and Hydrogen Bromide

Another green approach uses Oxone® (potassium peroxymonosulfate) as an oxidant with hydrogen bromide (HBr) in acetic acid:

- Camphor is dissolved in glacial acetic acid.

- HBr solution is added and stirred at room temperature.

- Temperature is raised to 85 °C.

- Oxone® is added gradually over 90 minutes.

- The reaction is maintained at 85 °C for 24 hours.

- The product is isolated similarly by filtration, extraction, and column chromatography.

This method avoids elemental bromine and uses a safer oxidant, giving good yields of 3-bromocamphor.

Preparation of Optically Active this compound Derivatives

Preparation of Optically Active L-D-3-Bromocamphor-8-Sulfonic Acid Ammonium Salt

A patented method (CN102633692A) describes the preparation of optically active L- and this compound-8-sulfonic acid ammonium salts via induced crystallization without using expensive resolving agents:

Step 1: Preparation of Racemic 3-Bromocamphor-8-Ammonium Sulfonate

- Racemic 3-bromocamphor-8-sulfonic acid ammonium salt is prepared and dissolved in water.

Step 2: Induced Crystallization

- An optically active inducer (L- or D-form) is added in a specific ratio to the racemic mixture.

- The mixture is heated to 50–100 °C and maintained for 1–3 hours.

- It is then cooled to 15–40 °C and kept for 5–8 hours to allow crystallization.

Step 3: Filtration and Separation

- The white crystalline optically active ammonium salt is filtered.

- The filtrate is reused to prepare the opposite enantiomer.

Step 4: Purification and Desalination

- The separated L- and D-salts are mixed and passed through ion exchange columns.

- The eluate is evaporated to dryness, crystallized with acetate solvate, cooled, and filtered to yield the pure optically active product.

- Simple and safe induced crystallization.

- No expensive resolving agents required.

- Low environmental pollution.

- High yield, near 100% resolution efficiency.

Table 2: Summary of Conditions for Optical Resolution

| Step | Conditions | Time (h) | Temp (°C) | Ratio (racemate:water:inducer) | Outcome |

|---|---|---|---|---|---|

| Racemic salt preparation | Mixing racemic salt with water | - | - | - | Racemic 3-bromocamphor-8-sulfonate |

| Left-handed salt crystallization | Add L-inducer, heat, then cool | 3 + 5-8 | 50 + 15 | 1 : 3 : 0.2 | L-3-bromocamphor-8-sulfonate |

| Right-handed salt crystallization | Add D-inducer to filtrate, heat, then cool | 1-3 + 5-8 | 50-100 + 15-40 | 1 : 3 : 0.2 | This compound-8-sulfonate |

| Purification & desalination | Ion exchange, evaporation, crystallization | - | 3-5 | - | Pure optically active salts |

Analytical and Characterization Data

- NMR Spectroscopy: 1H NMR confirms the bromination at the 3-position with characteristic chemical shifts for methyl and methine protons.

- IR Spectroscopy: Presence of carbonyl (C=O) stretching around 1730 cm⁻¹ and C-Br vibrations near 690 cm⁻¹.

- Mass Spectrometry: Molecular ion peak at m/z 232 consistent with 3-bromocamphor molecular weight.

- Melting Point: 68–72 °C for racemic 3-bromocamphor, consistent with literature values.

- Chromatography: Gas chromatography (GC) used to monitor reaction completion and purity.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Elemental Bromine Bromination | Br2, camphor, neutralization of HBr | Moderate | Simple, direct | Hazardous byproducts, low atom efficiency |

| KBr/KBrO3 with Acid (Green Method) | KBr, KBrO3, H2SO4, AcOH, 80–85 °C, 24 h | ~86 | Environmentally friendly, high yield | Requires long reaction time |

| Oxone®/HBr Bromination | Oxone®, HBr in AcOH, 85 °C, 24 h | Good | Safer oxidant, no elemental bromine | Longer reaction time |

| Optical Resolution via Induced Crystallization | Racemic salt, L/D-inducer, water, heat/cool | ~100% resolution | High purity, no expensive resolving agents | Multi-step, requires ion exchange purification |

Chemical Reactions Analysis

Types of Reactions:

Substitution: It undergoes nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: DMSO, Na2CO3, tetrabutylammonium iodide.

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Camphorquinone: Formed from the oxidation of this compound.

Scientific Research Applications

Organic Synthesis

Reductive Debromination

One of the significant applications of D-3-Bromocamphor is in the reductive debromination process. Research has shown that endo-(+)-3-bromocamphor can be effectively debrominated using primary amines such as ethanolamine and ethylene diamine. This reaction does not require organic solvents or conventional reducing agents, making it an environmentally friendly alternative for synthesizing camphanimines, which are valuable intermediates in organic synthesis .

Table 1: Yield of Debromination Reactions with Various Amines

| Amine | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Ethanolamine | 73 | 24 |

| Ethylene Diamine | 68 | 24 |

| n-Hexylamine | 35 | 24 |

The table above summarizes the yields obtained from debromination reactions with different amines, highlighting the efficiency of polar amines in facilitating this transformation.

Pharmaceutical Applications

Chiral Synthesis

This compound is utilized as a chiral building block in the synthesis of pharmaceutical compounds. Its derivatives serve as precursors for various biologically active molecules, including amino alcohols and phosphates used in asymmetric catalysis. The ability to derive chiral centers from this compound enhances its significance in drug development and synthesis .

Optical Resolution

Another critical application lies in optical resolutions. This compound-8-sulfonic acid ammonium salt is employed to resolve racemic mixtures into their enantiomers, which is crucial in the pharmaceutical industry where the efficacy of drugs can vary significantly between enantiomers .

Material Science

Polymer Chemistry

This compound has been explored in polymer chemistry for its potential to modify polymer properties. Its bromine atom can participate in radical reactions, allowing for the incorporation of camphor structures into polymers, which can enhance their thermal stability and mechanical properties .

Case Studies

Case Study 1: Synthesis of Chiral Phosphates

In a study investigating the use of this compound in asymmetric catalysis, researchers synthesized a series of chiral aryl phosphates from camphor-derived imino alcohols. The study demonstrated that these chiral phosphates acted as effective ligands in metal-catalyzed reactions, showcasing the practical utility of this compound derivatives in catalysis .

Case Study 2: Environmental Impact

A recent investigation focused on the environmental implications of using this compound as a precursor for synthesizing camphorquinone via oxidation processes. The study highlighted an improved method utilizing DMSO and sodium carbonate, yielding camphorquinone with minimal waste generation compared to traditional methods .

Mechanism of Action

The mechanism of action of D-3-Bromocamphor involves its ability to act as a brominating agent. The bromine atom in its structure can participate in various chemical reactions, including nucleophilic substitution and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Bromocamphor Derivatives

Stereoisomers and Enantiomers

D-3-Bromocamphor is part of a family of brominated camphor derivatives with distinct stereochemical configurations. Key analogs include:

Key Differences :

Reactivity and Debromination Studies

Debromination with Primary Amines :

this compound undergoes debromination reactions with primary amines, producing camphor derivatives. Studies show that its rigid bicyclic framework stabilizes intermediates, leading to higher reaction efficiency compared to less substituted analogs (e.g., 3-bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one) .

Mechanistic Insights :

- In reactions with Fe(CO)₅, this compound participates in organoiron halide pathways, retaining stereochemistry at the brominated carbon, unlike flexible α-halo ketones .

- Reaction Rate: Slower than non-bicyclic bromoketones due to steric hindrance .

Structural and Functional Comparisons

Table 1: Structural Comparison of Bromocamphor Derivatives

Key Findings :

- Solubility : Sulfonic acid derivatives (e.g., this compound-10-sulfonic acid) exhibit enhanced water solubility, broadening their utility in aqueous-phase reactions .

- Thermal Stability : this compound’s bicyclic structure confers higher thermal stability (mp 75–77°C) compared to linear bromoketones (e.g., 1-bromo-3,7-dimethyloctane, mp <50°C) .

Research Highlights

- Stereochemical Studies : this compound’s enantiopurity (+136.02°) makes it a benchmark for calibrating chiral chromatography columns .

- Mechanistic Probes: Used to elucidate radical vs. ionic pathways in organometallic reactions due to its stereochemical retention .

- Safety Profile: Unlike non-bicyclic brominated compounds, this compound’s low volatility reduces inhalation risks .

Q & A

Basic: What are the key considerations for synthesizing D-3-Bromocamphor with high enantiomeric purity?

Methodological Answer:

Optimizing enantiomeric purity requires careful control of reaction conditions:

- Catalyst selection : Use chiral catalysts (e.g., Sharpless-type) to direct bromination at the C3 position .

- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic bromination kinetics .

- Temperature : Sub-zero temperatures (−20°C to 0°C) minimize racemization .

- Monitoring : Track reaction progress via TLC (silica gel, hexane:EtOAc 8:2) and confirm purity with chiral HPLC .

Table 1 : Synthesis Optimization Parameters

| Variable | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst | 5-10 mol% | Increases enantioselectivity |

| Reaction Time | 4-6 hrs | Prevents over-bromination |

| Temperature | −20°C to 0°C | Reduces side reactions |

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., C3-Br at δ 55-60 ppm in ¹³C NMR) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-Br at ~560 cm⁻¹ .

- X-ray Crystallography : Resolve stereochemical configuration; compare with Cambridge Structural Database entries .

Basic: How is this compound utilized in asymmetric catalysis studies?

Methodological Answer:

Its rigid bicyclic structure serves as a chiral auxiliary:

- Ligand design : Coordinate with transition metals (e.g., Rh, Pd) to induce asymmetry in C-C bond formation .

- Kinetic resolution : Monitor enantiomer-specific reaction rates using circular dichroism (CD) spectroscopy .

Advanced: What mechanistic insights can be derived from this compound’s bromination pathways?

Methodological Answer:

- Isotopic labeling : Use ⁸¹Br NMR to trace regioselectivity in radical vs. ionic bromination mechanisms .

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and activation barriers .

Advanced: How can computational models resolve contradictions in reported reaction kinetics?

Methodological Answer:

- Parameter calibration : Validate force fields (e.g., AMBER) against experimental Arrhenius plots .

- Meta-analysis : Aggregate kinetic data from literature using PRISMA frameworks to identify outliers .

Advanced: What strategies address discrepancies in NMR spectral data across studies?

Methodological Answer:

- Standardized protocols : Use deuterated solvents (CDCl₃) and internal standards (TMS) for reproducibility .

- Collaborative validation : Share raw FID files via platforms like NMReDATA for peer verification .

Basic: What role does this compound play in medicinal chemistry scaffold design?

Methodological Answer:

- Pharmacophore modeling : Map steric/electronic features using Schrödinger’s Maestro .

- SAR studies : Introduce substituents at C1/C7 to modulate bioavailability .

Advanced: How do solvent effects influence this compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Kamlet-Taft parameters : Correlate solvent polarity (π*) with SN2 reaction rates .

- Microscopic polarity probes : Use fluorescence anisotropy to measure solvation dynamics .

Basic: What crystallographic parameters are critical for resolving this compound’s structure?

Methodological Answer:

- Space group determination : P2₁2₁2₁ is common due to chiral centers .

- Thermal ellipsoids : Analyze displacement parameters to confirm rigidity of the bicyclic framework .

Advanced: How can researchers improve reproducibility in this compound-based studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.